2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide
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Overview
Description
2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the aminomethyl and cyclopropoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of sulfonamide-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl and cyclopropoxy groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzenesulfonamide: Lacks the cyclopropoxy group, which may affect its binding properties and reactivity.
3-Cyclopropoxybenzenesulfonamide: Lacks the aminomethyl group, which may influence its biological activity.
Uniqueness
2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s versatility in various applications.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c11-6-8-9(15-7-4-5-7)2-1-3-10(8)16(12,13)14/h1-3,7H,4-6,11H2,(H2,12,13,14) |
InChI Key |
BFXWFCRDIFDHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)CN |
Origin of Product |
United States |
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